2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,5,6-Tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one (THSQ) is a heterocyclic compound belonging to the quinazoline family of compounds. It is a natural product that has been isolated from various plant species and has been found to possess a wide range of biological activities. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Studies : A study focused on synthesizing new derivatives of quinazolinone, including 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one. These compounds were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens, such as Staphylococcus epidermidis, Salmonella typhi, Proteus mirabilis, and Shigella sonnei, as well as Aspergillus niger and Candida albicans (Poojari et al., 2017).
Cholinesterase Inhibition and Neurodegenerative Disorders
- Cholinesterase Inhibitors : Research on novel spiro- and pyrazolo[1,5-c]quinazolines, related to this compound, identified their potential as cholinesterase inhibitors. This has implications for treating neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).
Chemical Synthesis and Reactions
- Mannich Reaction : A study explored the use of a similar compound, 5',6',7',8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one, in the Mannich reaction. This reaction leads to the formation of a heterocyclic system with an annelated azabicyclic fragment (Markov & Farat, 2012).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Another study reports the synthesis of diverse novel compounds, including tetrahydro-1'H-spiro[pyrazolo[4,3-f]quinoline]-8,5′-pyrimidines, under metal-free conditions. This represents significant advancements in the field of organic synthesis (Patel et al., 2020).
Pharmacological Relevance
- Evaluation as NOP Ligands : Research on compounds structurally related to this compound, specifically spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, evaluated their efficacy as ligands of the nociceptin receptor. This has potential implications for pain management and treatment (Mustazza et al., 2006).
properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZDIGSAXDQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.